molecular formula C20H15F2N5O2S B12154103 N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154103
M. Wt: 427.4 g/mol
InChI Key: FRXPGTINIQJCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyridin-2-yl moiety at position 3. The thioether linkage at position 3 connects the triazole ring to an acetamide group bearing a 3,4-difluorophenyl substituent. This compound is part of a broader class of triazolylsulfanyl acetamides investigated for their anti-exudative and anti-inflammatory activities . Its synthesis typically involves alkylation of triazole-thione precursors with α-chloroacetamides in alkaline conditions, followed by purification and structural validation via techniques like $ ^1H $ NMR .

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15F2N5O2S/c21-15-7-6-13(10-16(15)22)24-18(28)12-30-20-26-25-19(17-5-1-2-8-23-17)27(20)11-14-4-3-9-29-14/h1-10H,11-12H2,(H,24,28)

InChI Key

FRXPGTINIQJCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

Biological Activity

N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound with a complex molecular structure that includes a difluorophenyl group, a furan ring, and a triazole ring. This unique combination of functional groups contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C19H14F2N4O3S, with a molecular weight of approximately 416.40 g/mol. The presence of the difluorophenyl and furan rings enhances its potential as a bioactive agent. The structural features can be summarized as follows:

Feature Description
Molecular Formula C19H14F2N4O3S
Molecular Weight 416.40 g/mol
Functional Groups Difluorophenyl, furan ring, triazole ring
CAS Number 578735-65-6

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. It operates by inhibiting key enzymes or disrupting cellular processes in pathogens.
    • In studies evaluating its antimicrobial properties, it demonstrated effective Minimum Inhibitory Concentrations (MIC) against several strains including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : Similar to other triazole derivatives, this compound potentially inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis.
    • Comparative studies have indicated that compounds with similar structures exhibit higher antifungal activity than traditional agents like fluconazole .
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. The triazole moiety is particularly known for its role in inhibiting enzyme activity through competitive inhibition.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study reported that derivatives of triazole exhibited MIC values ranging from 0.01 to 0.27 μmol/mL against various fungal strains . This highlights the potential effectiveness of related compounds in treating fungal infections.
  • Structure-Activity Relationship (SAR) : Research has emphasized the importance of structural modifications in enhancing biological activity. Variations in substituents on the triazole ring significantly affect potency against specific pathogens .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the pyridine and furan groups in N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide enhances its efficacy against various bacterial strains. A study demonstrated that this compound showed potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Antifungal Properties
The triazole ring is well-known for its antifungal activity. This compound has been evaluated for its effectiveness against fungal pathogens like Candida albicans. In vitro studies revealed that it inhibits fungal growth by disrupting cell membrane integrity .

3. Anti-inflammatory Effects
Recent investigations have suggested that the compound may possess anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly, indicating potential use in treating inflammatory diseases .

Agricultural Applications

1. Plant Growth Regulation
this compound has been studied for its role as a plant growth regulator. It has shown promise in enhancing crop yield and resistance to environmental stressors when applied to various crops .

2. Pest Control
The compound's antimicrobial properties extend to pest control applications. Studies have indicated its effectiveness as a biopesticide against common agricultural pests without adversely affecting beneficial insects .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in resistant strains .
Study 2Antifungal PropertiesShowed effective antifungal activity against Candida species .
Study 3Anti-inflammatory EffectsReduced inflammatory markers in animal models .
Study 4Plant Growth RegulationEnhanced crop yield in treated plants under stress conditions .
Study 5Pest ControlEffective against agricultural pests with minimal impact on non-target species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is highlighted through comparisons with analogs (Table 1). Key variations include substituents on the triazole ring, pyridine/aryl positions, and fluorine substitution patterns, which influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Triazolylsulfanyl Acetamides

Compound Name Triazole Substituents Pyridine/Aryl Position Fluorophenyl Substitution Key Biological Activity
This compound (Target) 4-(furan-2-ylmethyl), 5-(pyridin-2-yl) Pyridin-2-yl 3,4-difluoro Anti-exudative (10 mg/kg in rats)
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-3-yl) Pyridin-3-yl 3,4-difluoro Not explicitly reported
N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(pyridin-4-yl) Pyridin-4-yl 2,4-difluoro Not explicitly reported
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(pyridin-3-yl) Pyridin-3-yl None (4-ethylphenyl) Orco agonist (olfactory activity)

Key Structural and Functional Insights

Pyridine Position :

  • Pyridin-2-yl (target compound) vs. pyridin-3-yl () or pyridin-4-yl (): The ortho-substituted pyridine in the target compound may confer steric or electronic advantages for target binding, as pyridine orientation influences ligand-receptor interactions .

Fluorophenyl Substitution :

  • 3,4-Difluoro (target) vs. 2,4-difluoro (): The 3,4-difluoro pattern may enhance electron-withdrawing effects and metabolic resistance compared to 2,4-difluoro, which could alter pharmacokinetics .

Biological Activity: The target compound demonstrated anti-exudative activity in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . VUAA-1, a structural analog with a 4-ethylphenyl group, acts as an Orco agonist, highlighting the role of triazolylsulfanyl acetamides in diverse biological pathways .

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their esters. For example, hydrazine hydrate reacts with ethyl 2-(furan-2-yl)acetate under reflux in ethanol to yield 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione. This intermediate is critical for subsequent alkylation and coupling steps.

Reaction Conditions:

  • Temperature: 80–90°C

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Catalyst: None required (thermal cyclization)

Furan-2-ylmethyl Attachment

The furan-2-ylmethyl group is introduced via nucleophilic substitution. The triazole-thione intermediate reacts with furfuryl bromide in the presence of potassium carbonate (K₂CO₃) to form 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thione.

Key Parameters:

  • Molar ratio: 1:1.2 (triazole:furfuryl bromide)

  • Reaction time: 6–8 hours

  • Yield: 68–72%

Pyridin-2-yl Functionalization

The pyridin-2-yl group is incorporated using a Suzuki-Miyaura coupling reaction. Palladium(II) acetate catalyzes the cross-coupling between 5-bromo-1,2,4-triazole derivatives and pyridin-2-ylboronic acid.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Na₂CO₃

  • Solvent: Toluene/water (3:1)

  • Temperature: 100°C

  • Yield: 65–70%

Acetamide Coupling

The final step involves alkylation of the triazole-thione with N-(3,4-difluorophenyl)-2-chloroacetamide. This reaction proceeds in anhydrous acetone under alkaline conditions (KOH), forming the sulfanyl bridge.

Procedure:

  • Dissolve triazole-thione (1 equiv) and N-(3,4-difluorophenyl)-2-chloroacetamide (1.1 equiv) in acetone.

  • Add KOH (1.5 equiv) and reflux for 4–5 hours.

  • Quench with ice water and isolate via filtration.

Yield: 75–80%

Catalysts and Solvent Systems

Catalyst Efficiency

The choice of catalyst significantly impacts reaction kinetics and yield. A comparative analysis of palladium catalysts in Suzuki coupling reveals:

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂PPh₃7098
PdCl₂(PPh₃)₂None5895
Pd/C-4290

Data adapted from industrial-scale trials.

Solvent Optimization

Polar aprotic solvents enhance nucleophilic substitution rates:

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7672
Acetone20.7868
Ethanol24.31060

DMF achieves higher yields but requires rigorous drying to prevent hydrolysis.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals with >99% purity.

Crystallization Parameters:

  • Temperature gradient: 60°C → 4°C

  • Recovery: 85–90%

Analytical Confirmation

  • 1H-NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 7.94 (s, 1H, triazole-H), 6.82–7.35 (m, 4H, furan and phenyl-H).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time8 h2 h
Annual Output50 kg500 kg
Solvent Consumption120 L/kg40 L/kg

Flow systems reduce thermal degradation of heat-sensitive intermediates like the triazole-thione.

Green Chemistry Initiatives

  • Solvent Recovery : 90% acetone recycled via distillation.

  • Catalyst Reuse : Pd(OAc)₂ recovered via ion-exchange resins (3 cycles without yield loss).

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-(3,4-difluorophenyl)-2-chloroacetamide, arises from incomplete alkylation. Mitigation includes:

  • Using a 10% excess of triazole-thione.

  • Employing molecular sieves to absorb HCl byproduct.

Fluorine Group Sensitivity

The difluorophenyl group is prone to hydrolysis under acidic conditions. Solutions involve:

  • Maintaining pH > 7 during coupling.

  • Conducting reactions under nitrogen atmosphere .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare derivatives of N-(3,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : Alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-arylacetamides with α-chloroacetamides in ethanol under alkaline conditions (KOH) is a key step . Post-synthetic modifications, such as Paal-Knorr condensation, introduce heterocyclic moieties (e.g., pyrolium fragments) to enhance bioactivity .
  • Key Techniques : Crystallization to obtain pure compounds with sharp melting points, monitored via elemental analysis, H NMR, and mass spectrometry .

Q. How is the anti-exudative activity of this compound evaluated in preclinical models?

  • Experimental Design : Anti-exudative activity is assessed using a formalin-induced edema model in rats. Digital plethysmometry measures edema volume, with sodium diclofenac as a reference drug .
  • Data Interpretation : 15 out of 21 synthesized derivatives showed significant activity, with 8 outperforming or matching diclofenac .

Q. What analytical methods validate the structural integrity of this compound?

  • Techniques :

  • H NMR : Confirms substitution patterns (e.g., furan, pyridine, and triazole protons).
  • Chromatography-Mass Spectrometry (LC-MS) : Verifies molecular weight and purity .
  • X-ray Crystallography (SHELX programs) : Resolves 3D structures and confirms regiochemistry .

Advanced Research Questions

Q. How does substituent variation at the phenyl and triazole rings influence anti-exudative activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., fluorine at 3,4-positions on phenyl) enhance activity by improving membrane permeability .
  • Bulkier substituents (e.g., cyclohexyl or furan-2-ylmethyl on triazole) may sterically hinder target binding, reducing efficacy .
    • Table : Key SAR Observations
Substituent PositionGroupActivity TrendReference
Phenyl (3,4-)-F, -F↑↑
Triazole (4-)Furan-2-ylmethyl↓ (steric clash)

Q. How can contradictory data on substituent effects be resolved?

  • Approach :

  • Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., substituent polarity, steric effects) .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to inflammatory targets (e.g., COX-2) .
    • Case Study : Fluorine at the phenyl ring improved activity in 70% of derivatives, but furan-2-ylmethyl at triazole caused variability due to conformational flexibility .

Q. What strategies optimize bioavailability without compromising activity?

  • Tactics :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Co-crystallization : Improve stability and dissolution rates using excipients like PEG .

Q. How can computational tools predict off-target interactions for this compound?

  • Methods :

  • Pharmacophore Mapping : Identifies overlap with kinase targets (e.g., c-Kit, mTOR) using tools like Schrödinger .
  • Toxicity Prediction : SwissADME or ProTox-II assesses hepatotoxicity risks based on structural alerts (e.g., sulfanyl groups) .

Methodological Best Practices

Q. What in vivo protocols ensure reproducibility in anti-exudative studies?

  • Protocol :

Dose Selection : 10–50 mg/kg, administered intraperitoneally 1 hr before formalin injection .

Control Groups : Include vehicle (e.g., DMSO-saline) and reference drug (e.g., diclofenac).

Endpoint : Measure edema volume at 4 hrs post-induction .

Q. How to troubleshoot low yields in triazole alkylation steps?

  • Solutions :

  • Solvent Optimization : Use DMF instead of ethanol to stabilize intermediates .
  • Catalyst Screening : Add KI or phase-transfer catalysts (e.g., TBAB) to accelerate SN2 reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.